Cas no 81547-71-9 (2-Chloro-1-(2,6-dichlorophenyl)ethanone)

2-Chloro-1-(2,6-dichlorophenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1-(2,6-dichlorophenyl)ethanone
- SCHEMBL12431212
- 2-CHLORO-1-(2,6-DICHLOROPHENYL)ETHAN-1-ONE
- 81547-71-9
- Y13245
- AKOS018708530
-
- インチ: 1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
- InChIKey: BDSOXPYZEQTVTC-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(CCl)=O)Cl
計算された属性
- 精确分子量: 221.940598g/mol
- 同位素质量: 221.940598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- XLogP3: 3.5
2-Chloro-1-(2,6-dichlorophenyl)ethanone Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at recommended temperature
2-Chloro-1-(2,6-dichlorophenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY21022-250mg |
2-Chloro-1-(2,6-dichlorophenyl)ethanone |
81547-71-9 | 95% | 250mg |
$287.00 | 2024-04-19 | |
A2B Chem LLC | AY21022-1g |
2-Chloro-1-(2,6-dichlorophenyl)ethanone |
81547-71-9 | 95% | 1g |
$772.00 | 2024-04-19 | |
A2B Chem LLC | AY21022-100mg |
2-Chloro-1-(2,6-dichlorophenyl)ethanone |
81547-71-9 | 95% | 100mg |
$169.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743078-100mg |
2-Chloro-1-(2,6-dichlorophenyl)ethan-1-one |
81547-71-9 | 98% | 100mg |
¥1579.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743078-1g |
2-Chloro-1-(2,6-dichlorophenyl)ethan-1-one |
81547-71-9 | 98% | 1g |
¥7215.00 | 2024-07-28 |
2-Chloro-1-(2,6-dichlorophenyl)ethanone 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2-Chloro-1-(2,6-dichlorophenyl)ethanoneに関する追加情報
2-Chloro-1-(2,6-Dichlorophenyl)Ethanone: A Comprehensive Overview
2-Chloro-1-(2,6-dichlorophenyl)ethanone, also known by its CAS No. 81547-71-9, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group and a ketone functional group. The presence of multiple chlorine atoms in the molecule contributes to its distinct chemical properties and reactivity. Recent studies have highlighted its potential in advanced chemical synthesis and material science.
The chemical structure of 2-chloro-1-(2,6-dichlorophenyl)ethanone consists of a central ketone group attached to a dichlorophenyl ring. The dichlorophenyl group is substituted at the 2 and 6 positions, creating a symmetrical arrangement that enhances the compound's stability and reactivity. This symmetry plays a crucial role in its ability to participate in various organic reactions, such as nucleophilic additions and condensations. Researchers have recently explored its use as an intermediate in the synthesis of complex pharmaceutical compounds and agrochemicals.
In terms of physical properties, 2-chloro-1-(2,6-dichlorophenyl)ethanone exists as a crystalline solid under standard conditions. Its melting point is reported to be around 95°C, while its boiling point is significantly higher due to the strong intermolecular forces arising from the chlorine atoms. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis protocols where precise control over solubility and reactivity is essential.
The synthesis of 2-chloro-1-(2,6-dichlorophenyl)ethanone typically involves multi-step processes that require careful optimization. One common approach involves the Friedel-Crafts acylation of 2,6-dichlorotoluene using an acetyl chloride derivative. This reaction is facilitated by the presence of a Lewis acid catalyst, such as aluminum chloride, which enhances the electrophilic nature of the acetyl group. Recent advancements in catalytic systems have enabled higher yields and improved purity levels for this compound.
2-Chloro-1-(2,6-dichlorophenyl)ethanone has found applications in diverse industries due to its unique chemical properties. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents and anticancer drugs. Its ability to undergo various functional group transformations makes it an invaluable building block in medicinal chemistry.
In addition to pharmaceutical applications, 2-chloro-1-(2,6-dichlorophenyl)ethanone has also been explored for its potential in agrochemicals. Studies have shown that derivatives of this compound exhibit promising activity against plant pathogens, making them candidates for fungicides and insecticides. The chlorine atoms in the molecule contribute to its bioactivity by enhancing lipophilicity and stability within biological systems.
The environmental impact of 2-chloro-1-(2,6-dichlorophenyl)ethanone has been a subject of recent research interest. While it demonstrates effective performance in various applications, concerns about its persistence in the environment have led to investigations into biodegradation pathways. Researchers have identified microbial strains capable of metabolizing this compound under specific conditions, offering potential solutions for mitigating its environmental footprint.
In conclusion, CAS No 81547-71-9, or 2-chloro-1-(2,6-dichlorophenyl)ethanone, stands out as a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure and properties make it an essential component in modern organic synthesis and material science. As research continues to uncover new avenues for its use, this compound is poised to play an even more significant role in advancing technological and medical innovations.
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